molecular formula C9H9N5OS B179624 2-(1-Phenyltetrazol-5-yl)sulfanylacetamide CAS No. 138841-20-0

2-(1-Phenyltetrazol-5-yl)sulfanylacetamide

Cat. No.: B179624
CAS No.: 138841-20-0
M. Wt: 235.27 g/mol
InChI Key: AIVNQNXPQBKRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenyltetrazol-5-yl)sulfanylacetamide is a chemical reagent designed for research applications, built around the metabolically stable 1-phenyl-1H-tetrazole scaffold. The tetrazole ring is a well-established bioisostere for carboxylic acids and other functional groups, influencing the molecule's polarity, electronic distribution, and ability to participate in key intermolecular interactions like hydrogen bonding with biological targets . This structure makes it a valuable synthon in medicinal chemistry for the development of novel therapeutic agents. Compounds featuring the tetrazole-acetamide structure have demonstrated significant promise in pharmacological research, particularly as non-carboxylic acid inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of insulin signaling, making it a validated target for researching new treatments for type 2 diabetes and obesity . Related N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have shown potent in vitro and in vivo antidiabetic activity, establishing this chemotype as a promising lead for antidiabetic drug development . Beyond metabolic disease research, the 1-phenyltetrazole core is a versatile building block in organic synthesis. It is frequently employed in metal-free, chemoselective reactions, such as iodine-catalyzed hydroamination, to create more complex molecular architectures for further biological screening . The specific sulfanylacetamide moiety in this compound may also contribute to its research utility, as similar sulfonylacetamide derivatives have been explored for other therapeutic areas, including as inhibitors of Mycobacterium tuberculosis . This product is intended for research purposes by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c10-8(15)6-16-9-11-12-13-14(9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVNQNXPQBKRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351999
Record name Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138841-20-0
Record name Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis Pathways for 2-(1-Phenyltetrazol-5-yl)sulfanylacetamide Analogues

The construction of the title compound and its derivatives primarily relies on building the core components—the substituted tetrazole and the acetamide (B32628) side chain—and then coupling them, typically via nucleophilic substitution.

The synthesis of complex acetamide analogues, such as those incorporating a thiazole (B1198619) moiety, follows a logical multi-step pathway. A representative strategy for synthesizing N-(5-benzylthiazol-2-yl)-2-(1-aryltetrazol-5-yl)sulfanyl-acetamides can be adapted from established methods for similar thioether-linked heterocycles. nih.gov The general approach involves the synthesis of the requisite electrophilic and nucleophilic partners, followed by their condensation.

Preparation of the Nucleophile: The key nucleophile is the 1-aryl-1H-tetrazole-5-thiol. This intermediate is typically prepared from an aryl isothiocyanate and sodium azide (B81097). For the parent compound, 1-phenyl-1H-tetrazole-5-thiol is the required starting material.

Preparation of the Electrophile and Final Condensation: The electrophilic partner is a haloacetamide derivative. For the synthesis of N-(5-benzylthiazol-2-yl)-2-(1-aryltetrazol-5-yl)sulfanyl-acetamides, the required intermediate is N-(5-benzylthiazol-2-yl)-2-chloroacetamide. This is synthesized by reacting 2-amino-5-benzylthiazole with 2-chloroacetyl chloride or a similar acylating agent.

The final step is a nucleophilic substitution reaction (S-alkylation) where the 1-aryl-1H-tetrazole-5-thiol, often deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic thiolate, is reacted with the N-(5-benzylthiazol-2-yl)-2-chloroacetamide in a polar aprotic solvent like dimethylformamide (DMF).

A generalized reaction scheme is presented below:

Scheme 1: General Synthesis of N-(5-benzylthiazol-2-yl)-2-(1-aryltetrazol-5-yl)sulfanyl-acetamides Reaction scheme showing the two-step synthesis. Step 1: 2-amino-5-benzylthiazole reacts with chloroacetyl chloride to form N-(5-benzylthiazol-2-yl)-2-chloroacetamide. Step 2: 1-aryl-1H-tetrazole-5-thiol reacts with the product from Step 1 in the presence of a base to yield the final product. (Note: Image is a representation of the chemical reaction pathway.)

The S-alkylation of 1-substituted-1H-tetrazole-5-thiols is a cornerstone reaction for creating the thioether linkage present in the target molecule. rsc.orgepa.gov This method is versatile and widely applicable for attaching various side chains to the tetrazole core via the sulfur atom.

The reaction involves the nucleophilic attack of the sulfur atom of the tetrazole-5-thiol on an alkyl halide or another substrate with a good leaving group. The regioselectivity of alkylation on the tetrazole ring can be a challenge, as alkylation can occur on the nitrogen atoms of the ring. However, for 5-mercaptotetrazoles, S-alkylation is generally favored under basic conditions, which generate the thiolate anion, a soft nucleophile that preferentially attacks the soft electrophilic carbon of the alkyl halide.

A straightforward synthesis of the title compound, this compound, would employ 1-phenyl-1H-tetrazole-5-thiol and 2-chloroacetamide (B119443) as reactants. The reaction is typically facilitated by a base in a polar solvent.

Reactant 1Reactant 2BaseSolventProduct
1-Phenyl-1H-tetrazole-5-thiol2-ChloroacetamideK₂CO₃Acetone/DMFThis compound
1-Methyl-1H-tetrazole-5-thiol2-Bromo-N-phenylacetamideNaHTHF2-(1-Methyltetrazol-5-yl)sulfanyl-N-phenylacetamide
1-Benzyl-1H-tetrazole-5-thiolEthyl 2-bromoacetateEt₃NCH₂Cl₂Ethyl 2-(1-benzyltetrazol-5-yl)sulfanylacetate

This interactive table outlines typical conditions for the S-alkylation of 1-substituted-1H-tetrazole-5-thiols.

More recent, metal-free approaches have been developed, such as the reductive coupling of N-tosylhydrazones (generated in situ from aldehydes) with 1H-tetrazole-5-thiols to afford the desired thioethers in high yields. rsc.org

Modern Synthetic Innovations in Tetrazole Chemistry

While classical methods for tetrazole synthesis are effective, modern chemistry seeks more efficient, sustainable, and versatile routes.

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, most commonly between an organoboron compound and an organic halide. libretexts.orgyoutube.comyoutube.com In the context of synthesizing precursors for compounds like this compound, the Suzuki reaction is instrumental in creating the 1-aryl-1H-tetrazole core.

This is typically achieved by coupling a 1H-tetrazole (or a protected version) with an arylboronic acid. Alternatively, a 1-aryl-5-halotetrazole can be coupled with a different boronic acid to introduce further diversity. The general catalytic cycle involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

This method allows for the synthesis of a wide array of 1,5-disubstituted tetrazoles from readily available starting materials and tolerates a broad range of functional groups. nih.gov

Recent research has emphasized the development of environmentally benign synthetic methods for tetrazoles. eurekaselect.com These "green" approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. Key strategies include: rsc.orgrsc.org

Use of Nanocatalysts: Nanomaterials have emerged as highly efficient catalysts due to their large surface-area-to-volume ratio and reusability. rsc.org For instance, nano-TiCl₄·SiO₂ has been used as a recyclable, solid acid catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. scielo.org.za Similarly, magnetic nanoparticles like CuFe₂O₄@agar@Cu₂O have been developed as robust, reusable catalysts for tetrazole synthesis. acs.org

Water as a Solvent: Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. Several methods for tetrazole synthesis, including [3+2] cycloadditions, have been successfully adapted to aqueous media.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient. The Ugi-azide reaction is a well-known MCR for producing highly substituted tetrazoles from an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide). nih.gov

Green StrategyExampleAdvantages
NanocatalysisSynthesis of 5-substituted 1H-tetrazoles using a reusable Fe₃O₄-based nano-catalyst. rsc.orgHigh yields, short reaction times, easy catalyst recovery and reuse.
Aqueous Media[3+2] cycloaddition of nitriles with sodium azide in water using a zinc catalyst.Reduced environmental impact, improved safety.
One-Pot SynthesisCondensation of nitriles, sodium azide, and an amine in the presence of a catalyst. ajgreenchem.comIncreased efficiency, reduced waste from purification of intermediates.

This interactive table summarizes key green chemistry approaches for tetrazole synthesis.

Analytical Characterization Techniques for Structural Confirmation

The unambiguous structural confirmation of this compound and its analogues is achieved through a combination of modern spectroscopic techniques. derpharmachemica.comcentralasianstudies.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. rsc.orgnih.gov

¹H NMR: Provides information on the number and type of protons and their connectivity. For the title compound, one would expect to see distinct signals for the phenyl protons, the methylene (B1212753) (-CH₂-) protons of the acetamide group, and the amide (-NH₂) protons.

¹³C NMR: Shows signals for each unique carbon atom in the molecule. This helps confirm the presence of the tetrazole ring carbon, the phenyl carbons, the carbonyl carbon (C=O) of the amide, and the methylene carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. scielo.org.za Key absorptions would include C=O stretching for the amide group (typically ~1650-1680 cm⁻¹), N-H stretching for the primary amide (~3200-3400 cm⁻¹), and characteristic absorptions for the aromatic C-H and C=C bonds of the phenyl ring and the C=N/N=N bonds of the tetrazole ring.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound by determining its mass-to-charge ratio (m/z), confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to further validate the elemental composition.

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared to the calculated theoretical values to confirm purity and elemental composition.

Hypothetical NMR Data for this compound

Atom¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Phenyl-H7.50-7.65 (m, 5H)125.0 (ortho-C), 130.0 (meta-C), 131.0 (para-C), 134.0 (ipso-C)
-S-CH₂-4.10 (s, 2H)35.0
C=O-168.0
-NH₂7.30 (br s, 1H), 7.80 (br s, 1H)-
Tetrazole-C5-154.0

This interactive table presents expected chemical shift ranges for the title compound based on similar structures. Actual values may vary depending on the solvent and other experimental conditions. chemicalbook.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For derivatives of 1-phenyl-1H-tetrazole, NMR analysis is crucial for confirming the successful synthesis and substitution patterns.

While specific NMR data for this compound is not available in the provided search results, the analysis of closely related compounds offers significant insight. For instance, the 1H-NMR and 13C-NMR spectra of various tetrazole derivatives have been reported. rsc.org In the 1H-NMR spectra of such compounds, the protons of the phenyl group typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts of the methylene protons in the acetamide group would be expected to appear in a distinct region of the spectrum, providing key evidence for the structure.

The characterization of related tetrazole compounds often involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d6, and acquiring the spectrum on a high-field NMR spectrometer. chemicalbook.com For example, the 1H-NMR spectrum of 1-phenyl-1H-tetrazole-5-thiol, a likely precursor, shows characteristic signals for the phenyl protons. chemicalbook.com

Below is an illustrative table of expected 1H NMR chemical shifts for a compound like this compound, based on data from analogous structures.

Proton Type Expected Chemical Shift (ppm) Multiplicity
Phenyl-H7.5 - 7.8Multiplet
S-CH2-C=O~ 4.0Singlet
NH2~ 7.5 - 8.5Broad Singlet

This table is illustrative and based on typical chemical shifts for similar functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is routinely used to determine the molecular weight of a compound and to assess its purity.

In the context of this compound, LC-MS would be employed to confirm the molecular mass of the synthesized compound. The liquid chromatography component would first separate the target compound from any unreacted starting materials, byproducts, or impurities. The separated compound would then be introduced into the mass spectrometer, where it would be ionized.

The resulting mass spectrum would show a peak corresponding to the molecular ion (or a protonated or sodiated adduct thereof), which would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. mdpi.com

While specific LC-MS data for the title compound is not present in the search results, the use of mass spectrometry for the characterization of related tetrazole compounds is documented. chemicalbook.com For example, the mass spectrum of 1-phenyl-1H-tetrazole-5-thiol shows a molecular ion peak that confirms its molecular weight. chemicalbook.com

An illustrative table of expected mass spectral data for this compound is provided below.

Ion Expected m/z
[M+H]+Calculated Molecular Weight + 1.0078
[M+Na]+Calculated Molecular Weight + 22.9898

This table is for illustrative purposes. The exact m/z values would depend on the isotopic composition of the molecule.

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details.

For a compound like this compound, obtaining single crystals of suitable quality would be a prerequisite for X-ray diffraction analysis. The process involves mounting a single crystal on a diffractometer and bombarding it with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. openaccessjournals.com

The search results provide a key example of the application of X-ray diffraction in the structural analysis of a closely related compound. The crystal structure of hexaaquamagnesium(II) bis{[2-(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetate} has been determined by single-crystal X-ray diffraction. researchgate.net This study revealed important structural features, such as the angle between the benzene (B151609) ring and the tetrazole ring, which was found to be 40.98 (2)°. researchgate.net This demonstrates the utility of X-ray diffraction in providing precise geometric parameters for this class of compounds.

The crystal data obtained from such an analysis includes the crystal system, space group, unit cell dimensions, and other crystallographic parameters. researchgate.netmdpi.com

An illustrative table of the type of data obtained from an X-ray diffraction experiment is shown below.

Parameter Example Value (from a related structure) Reference
Crystal SystemMonoclinic researchgate.net
Space GroupP21/c researchgate.net
a (Å)7.8975(2) researchgate.net
b (Å)11.6546(4) researchgate.net
c (Å)11.0648(3) researchgate.net
β (°)105.212(2) researchgate.net
V (Å3)982.74(5) researchgate.net
Z4 researchgate.net

This table presents example data from a related triazolone structure to illustrate the type of information obtained from X-ray crystallography.

Preclinical Biological Activity Spectrum and Mechanistic Investigations

Antimicrobial Research Trajectories

The compound is built upon a tetrazole scaffold, a class of heterocycles known for a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties. Investigations into this specific molecule and its analogs align with this broader understanding, targeting various microbial threats.

Antitubercular Activity against Mycobacterium tuberculosis H37Rv Strain

Tuberculosis remains a global health crisis, necessitating the discovery of novel therapeutic agents. The 2-(1-phenyltetrazol-5-yl)sulfanylacetamide scaffold has been identified as a promising starting point for the development of new antitubercular drugs.

Research into a series of N-substituted derivatives, specifically N-(5-Benzyl-thiazol-2-yl)-2-(1-aryl-1H-tetrazol-5-ylsulfanyl)-acetamide compounds, has demonstrated potent activity against the H37Rv strain of Mycobacterium tuberculosis. The most promising compound from this series, which features a 4-methoxy-phenyl group on the tetrazole ring, exhibited a significant minimum inhibitory concentration (MIC) of 4.7 µM. Another related class of compounds, tetrazol-2-yl-acetamides, also showed potent activity against M. tuberculosis, including drug-resistant strains, with efficacy noted across various metabolic states of the pathogen.

Enzymatic Inhibition of Mycobacterium tuberculosis Leucyl-tRNA Synthetase (LeuRS)

The mechanism of action for the antitubercular effects of this molecular class has been linked to the inhibition of essential bacterial enzymes. Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme in bacterial protein synthesis, making it a validated target for antibiotic development.

Studies have confirmed that derivatives of 2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide act as inhibitors of M. tuberculosis LeuRS. Through biochemical screening, these compounds were found to decrease the enzyme's aminoacylation activity, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) in the micromolar range. This targeted inhibition of LeuRS disrupts protein synthesis, leading to the observed antibacterial effect against M. tuberculosis.

Table 1: Antitubercular Activity of a Related N-Substituted Derivative
CompoundTarget OrganismEnzymatic TargetMinimum Inhibitory Concentration (MIC)
N-(5-Benzyl-thiazol-2-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamideMycobacterium tuberculosis H37RvLeucyl-tRNA Synthetase (LeuRS)4.7 µM

Broader Spectrum Antibacterial Potentials

Beyond its specific activity against mycobacteria, the broader antibacterial potential of the 1-phenyl-tetrazole-5-thiol core structure has been explored. Derivatives of this scaffold have been tested against both Gram-negative and Gram-positive bacteria.

Table 2: Broader Spectrum Antibacterial Activity of Related 1-Phenyl-1H-tetrazole-5-thiol Derivatives
Compound ClassTest OrganismObserved Activity
Derivatives of 1-phenyl-1H-tetrazole-5-thiolEscherichia coliInhibitory activity observed
Derivatives of 1-phenyl-1H-tetrazole-5-thiolStaphylococcus aureusInhibitory activity observed

Exploration of Antifungal Properties in Related Tetrazole Derivatives

The investigation of antimicrobial activity has also extended to fungal pathogens. The direct precursor to the title compound, 1-phenyl-5-mercaptotetrazole, and its substituted derivatives have been tested for antifungal effects against a variety of fungal species.

The study included tests against Candida tropicalis, Cryptococcus albidus, and Saccharomyces cerevisiae. The compounds displayed a range of activities, with S. cerevisiae being the most sensitive. The minimum inhibitory concentration (MIC) values for these compounds varied widely, from 40 mg/mL to over 1000 mg/mL. This research establishes that the core 1-phenyl-tetrazole scaffold possesses intrinsic, albeit variable, antifungal properties.

Table 3: Antifungal Activity of Related 1-Phenyl-5-mercaptotetrazoles
Compound ClassTest OrganismMIC Range (mg/mL)
Substituted 1-phenyl-5-mercaptotetrazolesCandida tropicalis40 to >1000
Substituted 1-phenyl-5-mercaptotetrazolesCryptococcus albidus40 to >1000
Substituted 1-phenyl-5-mercaptotetrazolesSaccharomyces cerevisiae40 to >1000

Antiproliferative and Anticancer Studies

In addition to antimicrobial research, the potential of heterocyclic compounds containing sulfur and acetamide (B32628) linkages in oncology is an area of active investigation.

In Vitro Cytotoxicity Assessment in Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HeLa)

The evaluation of a compound's cytotoxicity against cancer cell lines is a standard first step in determining its potential as an anticancer agent. Common cell lines for these initial screens include HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The standard method for this assessment is often the MTT assay, which measures a cell's metabolic activity as an indicator of cell viability.

While direct cytotoxic data for this compound against these specific cell lines is not available in the reviewed literature, studies on other heterocyclic thioacetamide derivatives provide a framework for such investigations. For instance, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were evaluated against MCF-7 and HCT-116 cell lines. The results of these studies are typically reported as IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth. In that particular study, the compounds showed a wide range of cytotoxicities, with some derivatives exhibiting high potency. Future research would be necessary to determine if this compound possesses similar cytotoxic properties against these or other cancer cell lines.

Table 4: Compound Names Mentioned in this Article
Compound Name
This compound
N-(5-Benzyl-thiazol-2-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide
tetrazol-2-yl-acetamide
1-phenyl-1H-tetrazole-5-thiol
1-phenyl-5-mercaptotetrazole
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides

Molecular Target Identification (e.g., MDM2 Protein Interaction)

The identification of specific molecular targets is a crucial step in understanding the therapeutic potential of a compound. For derivatives of the 1,5-disubstituted tetrazole scaffold, a significant area of investigation has been the inhibition of the protein-protein interaction between the Murine Double Minute 2 (MDM2) oncoprotein and the p53 tumor suppressor protein. The p53 protein is a critical regulator of cell cycle arrest and apoptosis, and its inactivation by MDM2 is a key mechanism in many cancers.

Researchers have successfully employed computational, pharmacophore-based platforms to discover novel tetrazole-based scaffolds capable of disrupting this interaction nih.gov. Through extensive structure-activity relationship (SAR) studies guided by four-point pharmacophore models, potent inhibitors have been developed. These efforts have yielded 1,5-disubstituted tetrazole derivatives that exhibit binding affinity to MDM2 in the nanomolar range. The binding of these compounds to the MDM2 protein has been rigorously evaluated and confirmed using biophysical techniques such as fluorescence polarization (FP) assays and two-dimensional nuclear magnetic resonance (NMR) heteronuclear single quantum coherence (HSQC) experiments nih.gov. These findings highlight the potential for compounds like this compound, which shares the 1,5-disubstituted tetrazole core, to be investigated as inhibitors of the MDM2-p53 interaction.

Anti-inflammatory Research Directions

The tetrazole ring is a key structural feature in many pharmacologically active compounds and is considered an important pharmacophore in medicinal chemistry . A primary reason for its utility is that the tetrazole ring acts as a bioisostere of the carboxylic acid group. This means it has similar steric and electronic properties (e.g., pKa values and planar structure) to a carboxylic acid, which allows it to mimic the parent group in biological systems while potentially offering improved metabolic stability and pharmacokinetic profiles nih.govresearchgate.net.

The anti-inflammatory potential of tetrazole-containing compounds has been explored in various preclinical studies. A number of tetrazole derivatives have been synthesized and demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects researchgate.netresearchgate.net. For instance, new series of substituted tetrazole derivatives have been screened for anti-inflammatory activity using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. In these studies, some compounds showed moderate to significant enhancement of anti-inflammatory activity when compared to standard drugs sphinxsai.comnih.gov. The versatility of the tetrazole moiety allows for its incorporation into diverse molecular structures, leading to a broad spectrum of biological activities that warrant further investigation for compounds such as this compound researchgate.net.

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs nih.gov.

Given the established role of the tetrazole moiety as a bioisostere for the carboxylic acid group—a common feature in traditional NSAIDs—research has focused on designing tetrazole derivatives as selective COX-2 inhibitors nih.govresearchgate.net. Studies have involved the design and synthesis of novel series of compounds containing the tetrazole ring, which were subsequently evaluated for their anti-inflammatory activity and COX inhibition profiles nih.govtandfonline.comresearchgate.net. The most promising compounds from in vivo anti-inflammatory screens are often subjected to in vitro enzyme assays to determine their inhibitory concentration (IC50) and selectivity for COX-1 versus COX-2. Molecular docking studies are also employed to understand the potential binding modes of these tetrazole derivatives within the active site of the COX-2 enzyme, providing a rationale for their observed activity and guiding future drug design nih.govtandfonline.com.

Table 1: In Vivo Anti-inflammatory Activity of Selected Tetrazole Derivatives in Carrageenan-Induced Paw Edema Model
CompoundDescriptionUlcerogenic Liability (UI)Reference
Pyrazoline derivative 9bBearing trimethoxyphenyl and SO2NH2 pharmacophore0.50 nih.govnih.gov
Pyrazoline derivative 8bBearing trimethoxyphenyl and SO2Me pharmacophore0.75 nih.govnih.gov
Celecoxib (Reference)Standard selective COX-2 inhibitor0.50 nih.govnih.gov

Antiviral Activity Explorations

The main protease (Mpro or 3CLpro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is an essential enzyme for the virus's life cycle. It processes viral polyproteins into functional proteins required for viral replication and transcription, making it a prime target for antiviral drug development nih.govmdpi.com. The inhibition of SARS-CoV-2 Mpro is a promising therapeutic strategy, and significant research has been dedicated to identifying small molecule inhibitors mdpi.com.

Heterocyclic compounds, including those containing scaffolds structurally related to the components of this compound, have been a focus of these investigations. Numerous studies have involved the design, synthesis, and evaluation of novel compounds for their ability to inhibit Mpro nih.gov. For example, various thiazole-based derivatives have been synthesized and tested in protease inhibition assays, with some showing IC50 values in the micromolar range nih.gov. The exploration of diverse heterocyclic systems, including tetrazoles, as potential Mpro inhibitors is an active area of research, suggesting that the inhibitory potential of this compound against viral proteases like SARS-CoV-2 Mpro is a logical direction for future studies.

Computational methods, such as virtual screening and molecular docking, are powerful tools for the rapid identification of potential drug candidates from vast chemical libraries nih.govresearchgate.net. These in silico techniques have been extensively applied in the search for inhibitors of key viral targets, including the SARS-CoV-2 main protease jiomics.com. The process typically involves screening large databases of natural or synthetic compounds against the three-dimensional crystal structure of the target protein nih.govresearchgate.net.

These computational approaches predict the binding affinity and interaction patterns of molecules within the active site of the enzyme. For instance, screening of compound libraries against SARS-CoV-2 Mpro has identified numerous pharmacophore-like structures that exhibit favorable docking scores and form key interactions with catalytic residues like Cys145 and His41 nih.gov. Notably, in the computational design of inhibitors for other viral targets, the replacement of a carboxylic acid with its tetrazole bioisostere has been shown to moderately improve the binding affinity of ligands pnas.org. This precedent underscores the value of including tetrazole-containing compounds like this compound in computational screening campaigns to discover novel antiviral lead compounds.

Table 2: Example of Computationally Screened Compounds Against SARS-CoV-2 Mpro
Compound IDCompound ClassKey Predicted InteractionsReference
ZINC1845382Beta-carbolineInteracts with CYS145 and HIS41 nih.govresearchgate.net
ZINC1875405AlkaloidInteracts with CYS145 and HIS41 nih.govresearchgate.net
ZINC2092396PolyflavonoidInteracts with CYS145 and HIS41 nih.govresearchgate.net
ZINC2104424AlkaloidInteracts with CYS145 and HIS41 nih.govresearchgate.net

Modulation of Specific Receptors and Ion Channels (e.g., P2X7 Receptors)

Extensive searches of scientific literature and databases did not yield any specific information regarding the preclinical biological activity of the chemical compound This compound on P2X7 receptors or any other specific ion channels.

While the broader class of tetrazole-containing compounds has been investigated for various biological activities, including the modulation of ion channels and receptors, no research dedicated to the direct effects of "this compound" on these targets could be identified. The available literature focuses on derivatives with different substitution patterns or related core structures, which exhibit a range of pharmacological effects such as antimicrobial or antihypertensive properties. However, these findings cannot be extrapolated to the specific compound .

Therefore, there is currently no data available to create tables or provide detailed research findings on the modulation of P2X7 receptors or other ion channels by "this compound." Further experimental investigation would be required to determine its activity spectrum and potential mechanisms of action in this regard.

Structure Activity Relationship Sar and Advanced Computational Chemistry

Elucidating Critical Structural Features Governing Bioactivity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. SAR studies aim to identify these key structural motifs and understand how modifications to the molecule's scaffold can influence its potency and selectivity.

Similarly, the tetrazole ring, a bioisostere of the carboxylic acid group, plays a crucial role in the molecule's pharmacological profile. researchgate.netnih.gov Its acidic nature and ability to participate in hydrogen bonding and metal coordination are key to its biological function. mdpi.com Modifications to the tetrazole ring, though less common than on the phenyl ring, could impact its pKa and its spatial orientation, thereby influencing its binding affinity. Research on related tetrazole-containing compounds has shown that the introduction of specific substituents can lead to enhanced biological effects. nih.gov For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the presence of a bromo substituent on the phenyl ring attached to the tetrazole moiety was found to be important for potent GPR35 agonistic activity. nih.gov

Ring PositionSubstituent TypePotential Impact on Bioactivity
Phenyl Ring (various positions)Electron-withdrawing (e.g., -Cl, -NO2)May enhance binding through specific electrostatic interactions.
Phenyl Ring (various positions)Electron-donating (e.g., -CH3, -OCH3)Can increase lipophilicity and potentially improve cell permeability.
Phenyl Ring (various positions)Halogens (e.g., -F, -Cl, -Br)Can modulate lipophilicity and introduce halogen bonding interactions. nih.gov
Tetrazole RingN-alkylationCan alter the acidic character and hydrogen bonding capacity.

The sulfanylacetamide linker connecting the phenyltetrazole core to a terminal group is a critical determinant of the molecule's conformation and its ability to interact with target sites. The length, flexibility, and chemical nature of this linker are paramount for optimal molecular recognition. The thioether (-S-) linkage provides a degree of rotational freedom, allowing the molecule to adopt various conformations to fit into a binding pocket. The amide (-NHCO-) portion of the linker is a key hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in a protein's active site.

The acetamide (B32628) group, in particular, can form crucial hydrogen bonds that anchor the ligand within the binding site. The length of the alkyl chain in the linker can also be optimized; a linker that is too short may not allow the terminal group to reach its target subsite, while a linker that is too long could introduce unfavorable steric clashes or entropic penalties upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

QSAR models can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. 2D-QSAR models utilize descriptors that are calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties (e.g., logP, molar refractivity). These models are computationally efficient and can provide valuable insights into the general structural requirements for activity. For related tetrazole derivatives, 2D-QSAR studies have been successfully employed to develop predictive models. researchgate.netresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the 3D structure of the molecules into account. mdpi.com These methods require the alignment of the compound series and calculate steric and electrostatic fields around the molecules. The resulting models can provide a detailed 3D map of the regions where steric bulk, positive or negative electrostatic potential, and other fields are favorable or unfavorable for activity. A 3D-QSAR model was developed for a series of tetrazole and sulfonamide analogs of imidazo[4,5-b]pyridine, which showed good correlative and predictive capabilities. researchgate.net

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model can be generated based on a set of active molecules (ligand-based) or from the structure of the ligand-binding site of a target protein (structure-based). nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify novel scaffolds that possess the desired pharmacophoric features. For tetrazole-containing compounds, pharmacophore models have been generated to aid in the discovery of new potential therapeutic agents. researchgate.net The refinement of these models based on newly acquired experimental data is an iterative process that leads to more accurate and predictive models.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.com This technique is instrumental in understanding the binding mode of 2-(1-Phenyltetrazol-5-yl)sulfanylacetamide and its derivatives at a molecular level. By simulating the interaction between the ligand and the target protein, docking studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

In studies of related tetrazole-containing compounds, molecular docking has been used to elucidate their binding modes with various protein targets. For example, docking studies of bis-tetrazole acetamides with proteins like caspase-3, NF-KAPPA-B, and p53 have shown specific interactions and binding energies. nih.gov Similarly, docking of other tetrazole derivatives has provided insights into their interactions with enzymes and receptors. ajchem-a.comnih.gov These studies typically show the tetrazole ring and the amide group forming crucial hydrogen bonds with amino acid residues in the active site, while the phenyl ring engages in hydrophobic or pi-stacking interactions. The analysis of these binding modes provides a rational basis for designing modifications to the lead compound to improve its potency and selectivity.

Computational TechniqueApplication to this compoundKey Insights
2D-QSAR Correlate 2D structural descriptors with biological activity. researchgate.netresearchgate.netIdentifies key physicochemical properties and topological features influencing potency.
3D-QSAR (CoMFA/CoMSIA) Relate 3D molecular fields to biological activity. mdpi.comProvides a 3D map of favorable and unfavorable regions for steric and electrostatic interactions.
Pharmacophore Modeling Identify the essential 3D arrangement of functional groups for binding. researchgate.netnih.govGuides virtual screening for novel active scaffolds.
Molecular Docking Predict the binding orientation and affinity within a target's active site. ajchem-a.comnih.govElucidates specific molecular interactions (hydrogen bonds, hydrophobic interactions).

In Silico Prediction of Ligand-Target Protein Interactions

In silico methods, particularly molecular docking, are powerful tools for predicting the binding affinity and orientation of a ligand within the active site of a target protein. nih.gov These computational simulations provide a virtual screening of potential interactions, guiding further experimental studies.

For derivatives of this compound, molecular docking studies have been instrumental in elucidating their potential as therapeutic agents. For instance, in studies of related tetrazole derivatives, docking analyses have successfully identified compounds with strong binding affinities to various enzymes. researchgate.netajchem-a.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's inhibitory potential. nih.gov While specific docking studies for this compound against a particular target are not detailed in the provided results, the general applicability of this method is well-established for this class of compounds. nih.govmdpi.com The process involves creating a three-dimensional model of the ligand and the target protein and then using a scoring function to evaluate the best-fit binding poses. nih.gov

ParameterDescription
Molecular DockingA computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Binding AffinityThe strength of the binding interaction between a single biomolecule (e.g., protein) and its ligand/binding partner.
Scoring FunctionUsed in molecular docking to estimate the binding affinity between the ligand and the target protein.

Computational Insights into Allosteric Binding Sites

Allosteric binding sites, which are distinct from the active (orthosteric) site, offer an alternative mechanism for modulating protein function. Computational methods are increasingly being used to identify and characterize these sites. While direct computational studies on the allosteric binding of this compound are not specified in the search results, the principles of such investigations are applicable.

Computational approaches to identify allosteric sites can involve molecular dynamics simulations to map protein flexibility and identify potential "cryptic" pockets that are not apparent in static crystal structures. Additionally, computational solvent mapping can be used to identify "hot spots" on the protein surface that are likely to bind small molecules. Once a potential allosteric site is identified, docking studies can be performed to predict how a ligand like this compound might bind and exert its modulatory effects.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-protein complexes over time.

Analysis of Ligand-Protein Complex Stability and Conformations

MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by docking studies. By simulating the movement of atoms over time, these simulations can reveal whether a ligand remains stably bound in the active site or if it dissociates. This information is vital for validating docking results and for understanding the dynamic nature of the binding interaction. nih.gov

For tetrazole derivatives, MD simulations have been used to confirm the stability of the ligand within the binding pocket of target proteins. mdpi.com These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to assess conformational stability. A stable RMSD over the course of the simulation suggests a stable binding mode. Furthermore, analysis of the simulation trajectory can reveal specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. nih.gov

Simulation ParameterSignificance
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of superimposed protein or ligand structures, indicating conformational stability.
Simulation TimeThe duration of the MD simulation, which needs to be sufficient to observe relevant biological events.
Force FieldA set of parameters used to calculate the potential energy of a system of atoms or molecules in an MD simulation.

Dynamic Behavior of the Compound in Biological Environments

While specific MD studies on this compound in biological environments are not available in the provided results, the methodology is well-established. Such simulations would involve placing the compound in a solvated lipid bilayer system and observing its behavior over time. This can help predict its ability to cross cell membranes, a key factor in its pharmacokinetic profile.

Intermolecular Interaction Analysis through Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. scirp.org By mapping the electron distribution of a molecule in a crystal, it provides a detailed picture of the forces that hold the crystal together. nih.gov

For compounds containing tetrazole and phenyl rings, Hirshfeld surface analysis has been used to identify and quantify various intermolecular contacts, including hydrogen bonds, C–H···π interactions, and π–π stacking interactions. scirp.orgnih.gov These interactions play a crucial role in the solid-state packing of the molecules and can influence their physical properties. nih.govresearchgate.net

Interaction TypeDescriptionTypical Contribution
H···HVan der Waals interactions between hydrogen atoms.Often a significant contributor due to the abundance of hydrogen atoms. researchgate.net
C–H···πA weak hydrogen bond between a C-H group and a π-system (e.g., a phenyl ring).Contributes to the stability of the crystal packing. nih.gov
π–π StackingAttractive, noncovalent interactions between aromatic rings.Important for the arrangement of molecules in the crystal lattice. nih.gov
N–H···S Hydrogen BondsA specific type of hydrogen bond involving nitrogen, hydrogen, and sulfur atoms.Can form strong dimers and chains in the crystal structure. nih.gov

Future Perspectives and Translational Research Trajectories

Design and Synthesis of Next-Generation Potent and Selective Analogues

The future development of 2-(1-Phenyltetrazol-5-yl)sulfanylacetamide as a therapeutic agent hinges on the rational design and synthesis of next-generation analogues with improved potency and selectivity. This endeavor will be guided by a multi-pronged approach combining computational modeling and synthetic chemistry strategies.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of the core scaffold is fundamental. researchgate.netnih.govnih.gov This involves synthesizing a library of derivatives by modifying key structural features: the phenyl ring, the tetrazole ring, and the acetamide (B32628) side chain. For instance, substitutions on the phenyl ring with various electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk, influencing target binding affinity.

Bioisosteric Replacement Strategies: Bioisosterism is a powerful tool in drug design for optimizing physicochemical and pharmacokinetic properties. u-tokyo.ac.jp For the this compound scaffold, various bioisosteric replacements can be explored. The acetamide group, for example, could be replaced with other functional groups like sulfonamides or reversed amides to alter hydrogen bonding capabilities and metabolic stability. Research has shown that replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring can significantly enhance anti-leukemic activity, highlighting the potential of such modifications. researchgate.netnih.gov

Computational and In Silico Approaches: Modern drug design heavily relies on computational tools to predict the properties and activities of novel compounds before their synthesis, saving time and resources. nih.gov

Molecular Docking: This technique can be used to predict the binding modes of newly designed analogues within the active site of a specific biological target. This information is crucial for understanding the molecular basis of activity and for designing modifications that enhance binding affinity.

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new molecules with a higher probability of being active.

In Silico ADME/T Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties are critical for the success of a drug candidate. In silico models can predict these properties early in the design phase, allowing for the prioritization of compounds with favorable pharmacokinetic profiles. researchgate.net

Design StrategyRationaleExample Modification
SAR Studies To understand the relationship between chemical structure and biological activity for rational optimization. researchgate.netnih.govIntroduction of halogen atoms or methoxy groups on the phenyl ring.
Bioisosteric Replacement To improve potency, selectivity, and pharmacokinetic properties by replacing functional groups with others that have similar physicochemical characteristics. u-tokyo.ac.jpReplacing the terminal acetamide with a sulfonamide or a different heterocyclic ring.
Molecular Docking To predict and analyze the binding interactions between a ligand and its target protein, guiding the design of more potent inhibitors. nih.govSimulating the fit of designed analogues into the active site of a target enzyme like Protein Tyrosine Phosphatase 1B (PTP1B).
Pharmacophore Modeling To build a model of the key steric and electronic features necessary for biological activity, which can be used to screen virtual libraries for new hits.Identifying the essential hydrogen bond donors/acceptors and hydrophobic regions of the this compound scaffold.

Exploration of Novel Therapeutic Indications Beyond Current Research

While initial research may point towards specific activities, the broad pharmacological potential of the tetrazole moiety suggests that analogues of this compound could be effective in a variety of therapeutic areas.

The tetrazole scaffold is a component of numerous approved drugs with diverse clinical applications, including antihypertensives (e.g., Losartan), antibacterials, and anticancer agents. This versatility underscores the potential for derivatives of this compound to be investigated for a wide range of diseases.

Potential Therapeutic Areas for Exploration:

Oncology: The demonstrated cytotoxic effects of some tetrazole derivatives against various cancer cell lines make this a promising area. nih.gov Future research could involve screening new analogues against a panel of cancer cell lines to identify potent and selective anticancer agents.

Infectious Diseases: Tetrazole-containing compounds have shown activity against various bacterial and fungal pathogens. Given the rising threat of antimicrobial resistance, developing new classes of anti-infective agents is a critical priority.

Inflammatory Disorders: The role of certain molecular targets in inflammation presents an opportunity to test these compounds in models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Diseases: Some studies have explored tetrazole derivatives as potential agents for neurodegenerative disorders like Alzheimer's disease, for instance, by targeting enzymes like cholinesterase. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. mdpi.com For the this compound project, AI and ML can be applied at multiple stages of the research and development pipeline.

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, etc.) to identify and validate novel biological targets for which new analogues might be effective.

High-Throughput Virtual Screening: ML models can be trained on existing datasets of active and inactive compounds to screen large virtual libraries of molecules, identifying those with a high probability of being active against the target of interest.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency, selectivity, and favorable ADME profiles.

Predictive Toxicology: AI-based tools can predict the potential toxicity of drug candidates early in the discovery process, reducing the likelihood of late-stage failures.

AI/ML ApplicationDescriptionImpact on Drug Discovery Pipeline
Target Identification Analyzing large-scale biological data to identify novel protein targets associated with a disease.Enables the exploration of new therapeutic indications for the compound series.
Virtual Screening Using machine learning models to rapidly screen millions of virtual compounds to identify potential hits.Accelerates the identification of lead compounds from large chemical libraries.
Generative Models Employing deep learning to design novel molecular structures with optimized properties.Facilitates the creation of next-generation analogues with improved efficacy and safety.
ADME/T Prediction Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds using computational models.Reduces late-stage attrition of drug candidates by identifying potential liabilities early on.

Development of Advanced In Vitro and Ex Vivo Biological Models for Comprehensive Efficacy Assessment

To bridge the gap between preclinical findings and clinical outcomes, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant models for efficacy testing.

Three-Dimensional (3D) Cell Culture Models: These models more accurately mimic the in vivo microenvironment of tissues. nih.govmdpi.comnih.govresearchgate.netlabmanager.com

Spheroids and Organoids: These are self-assembled 3D cell aggregates that can recapitulate the complex cell-cell and cell-matrix interactions of a tissue. They are valuable for assessing the efficacy and penetration of drug candidates in a more realistic setting.

3D Bioprinting: This technology allows for the precise fabrication of tissue-like structures with controlled architecture and cell composition, offering a high-throughput platform for drug screening. mdpi.comnih.gov

Organ-on-a-Chip (OoC) Technology: OoC platforms are microfluidic devices that contain living cells in micro-environments that simulate the key functional units of human organs. mdpi.comnih.govresearchgate.netnih.govfluigent.com These "chips" can be used to model disease states and to test the efficacy and toxicity of drug candidates with greater accuracy than traditional systems. For instance, a "tumor-on-a-chip" model could be used to evaluate the anti-cancer effects of novel this compound analogues in a dynamic, perfused system that mimics the tumor microenvironment.

The development and application of these advanced models will provide more predictive data on the therapeutic potential of next-generation compounds, facilitating their successful translation into clinical development. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.